3-(Thiophen-2-yl)morpholine

Vue d'ensemble

Description

3-(Thiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . A specific synthesis method for this compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, thiophene derivatives are known to undergo a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.25 g/mol . It has a boiling point of 281.9°C at 760 mmHg . The compound has a topological polar surface area of 49.5 Ų and a complexity of 131 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

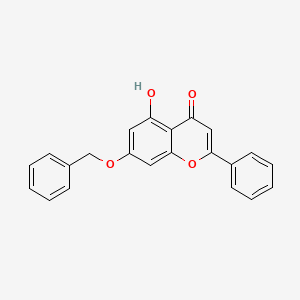

3-(Thiophen-2-yl)morpholine derivatives have shown promise in the realm of medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways. For instance, analogues of dibenzo[b,d]thiophen-4-yl-2-morpholino-4H-chromen-4-one have demonstrated potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and PI3-Kinase, potentiating the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents both in vitro and in vivo (Cano et al., 2013). Additionally, morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been identified as potent inhibitors of Mycobacterium tuberculosis, showcasing their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019).

Chemical Synthesis and Material Science

In the field of chemical synthesis, this compound derivatives have been utilized for the development of new functional materials. For example, novel chemosensors incorporating this motif have been designed for the selective identification of Pd2+ ions, demonstrating significant potential for environmental monitoring and industrial applications (Shally et al., 2020). These chemosensors exhibited fluorescence turn-off performances with very low limits of detection, highlighting their sensitivity and specificity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Target of Action

The primary target of 3-(Thiophen-2-yl)morpholine is the urease enzyme . This enzyme is a crucial component of the pathogenicity of potentially pathogenic bacteria in humans . Inhibiting the urease enzyme is an appealing approach to mitigate the detrimental impact of ureolytic bacterial infections .

Mode of Action

This compound interacts with its target, the urease enzyme, by inhibiting its activity . The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, inhibits the urease in an uncompetitive manner . Docking studies have shown that this compound has a strong affinity for the urease active site .

Biochemical Pathways

The urease enzyme catalyzes the conversion of urea to ammonia and carbamate . By inhibiting the urease enzyme, this compound disrupts this biochemical pathway, affecting the survival and proliferation of ureolytic bacteria .

Pharmacokinetics

The lead inhibitor has been suggested to exhibit druglikeness behavior with zero violation , implying favorable ADME properties.

Result of Action

The inhibition of the urease enzyme by this compound leads to a decrease in the survival and proliferation of ureolytic bacteria . This results in the mitigation of ureolytic bacterial infections .

Propriétés

IUPAC Name |

3-thiophen-2-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRMVMDRUMUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912150 | |

| Record name | 3-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111410-97-0 | |

| Record name | Morpholine, 3-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

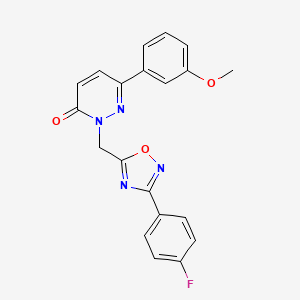

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)

![5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3045594.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)